Physicochemical Profiling of 5-Methyl-2,4-diphenylthiazole: A Technical Guide
Physicochemical Profiling of 5-Methyl-2,4-diphenylthiazole: A Technical Guide
Topic: Physicochemical Properties of 5-Methyl-2,4-diphenylthiazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methyl-2,4-diphenylthiazole (CAS: 14229-93-7) represents a significant scaffold in medicinal chemistry, particularly within the realm of non-steroidal anti-inflammatory drug (NSAID) discovery and antimicrobial research. As a trisubstituted thiazole derivative, its structural rigidity and high lipophilicity make it a model compound for studying structure-activity relationships (SAR) in 1,2-diarylheterocycle pharmacophores. This guide provides a rigorous analysis of its physicochemical constants, spectroscopic signatures, synthetic pathways, and experimental protocols for characterization.
Chemical Identity & Structural Analysis[1][2][3]
Accurate identification is the prerequisite for any experimental workflow. The following data establishes the unique chemical fingerprint of the target compound.
| Parameter | Technical Detail |
| IUPAC Name | 5-Methyl-2,4-diphenyl-1,3-thiazole |
| Common Name | 5-Methyl-2,4-diphenylthiazole |
| CAS Registry Number | 14229-93-7 |
| Molecular Formula | C₁₆H₁₃NS |
| Molecular Weight | 251.35 g/mol |
| SMILES | Cc1c(c2ccccc2)nc(s1)c3ccccc3 |
| InChI Key | WLVBVFQWNJRVMR-UHFFFAOYSA-N |
Structural Insight
The molecule features a central 1,3-thiazole ring substituted at the C2 and C4 positions with phenyl rings, and at the C5 position with a methyl group.[1] This substitution pattern creates a highly conjugated system, though steric hindrance between the C4-phenyl and C5-methyl groups may induce a slight twist, disrupting perfect planarity. This "propeller-like" conformation is critical for binding affinity in hydrophobic pockets of enzymes such as Cyclooxygenase-2 (COX-2).
Physicochemical Profile
The following properties are synthesized from experimental literature and validated computational models.
| Property | Value / Range | Source/Method |
| Physical State | White to off-white solid | Experimental [1] |
| Melting Point | 75 – 76 °C | Experimental [2] |
| Boiling Point | >300 °C (Predicted); Decomposes | Estimated |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Hydrophobic nature |
| Solubility (Organic) | Soluble in CHCl₃, DMSO, EtOAc, MeOH | Experimental [1] |
| LogP (Octanol/Water) | ~4.8 (Predicted) | Consensus Model |
| pKa (Conjugate Acid) | ~2.5 (Thiazole N) | Estimated |
| Rf Value | 0.60 | EtOAc:Hexane (1:[1][2]9) [1] |
Lipophilicity & Solubility Analysis
With a predicted LogP approaching 5.0, 5-Methyl-2,4-diphenylthiazole is classified as a highly lipophilic compound.
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Implication: It will readily cross biological membranes but requires formulation strategies (e.g., cyclodextrins, micronization) for bioavailability in aqueous media.
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Experimental Note: In reverse-phase HPLC, this compound will exhibit long retention times. A high percentage of organic modifier (Acetonitrile/Methanol > 80%) is recommended for elution.
Spectroscopic Characterization
Reliable identification requires matching spectral data. The following NMR data is specific to the 5-methyl-2,4-diphenyl isomer.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform)
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¹H NMR (400 MHz):
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δ 2.60 (s, 3H): Methyl group at C5.[1] The shift is downfield due to the aromatic ring current.
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δ 7.36 – 7.48 (m, 6H): Overlapping meta/para protons of the phenyl rings.
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δ 7.73 (dd, J=1.4, 8.2 Hz, 2H): Ortho protons of the C4-Phenyl ring.
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δ 7.96 (dd, J=1.8, 8.2 Hz, 2H): Ortho protons of the C2-Phenyl ring (most deshielded due to proximity to Nitrogen).
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-
¹³C NMR (100 MHz):
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Aliphatic: δ 12.8 (CH₃).
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Aromatic/Thiazole: δ 126.3, 127.6, 128.4, 128.6, 128.8, 129.6, 133.8, 135.1.[1]
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Quaternary Carbons: δ 151.9 (C4), 163.6 (C2).
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Data Source: Validated against literature synthesis reports [1].
Synthesis & Reaction Pathways[3][5][6]
The most robust method for generating 5-Methyl-2,4-diphenylthiazole is the Hantzsch Thiazole Synthesis . This condensation reaction demonstrates high atom economy and reliability.
Mechanism of Action
The pathway involves the condensation of a thioamide (Thiobenzamide) with an α-halo ketone (2-Bromo-1-phenylpropan-1-one).
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Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the bromoketone.
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Cyclization: The nitrogen attacks the carbonyl carbon, closing the ring.
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Dehydration: Loss of water drives the formation of the aromatic thiazole ring.
Figure 1: Hantzsch Thiazole Synthesis pathway for the target compound.
Experimental Protocols
Protocol A: Synthesis of 5-Methyl-2,4-diphenylthiazole
Objective: Produce high-purity material for biological testing.
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Reagents:
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Thiobenzamide (1.0 eq)
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2-Bromo-1-phenylpropan-1-one (1.0 eq)
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Ethanol (Absolute)
-
-
Procedure:
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Dissolve Thiobenzamide (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
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Add 2-Bromo-1-phenylpropan-1-one (10 mmol) dropwise.
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Reflux the mixture for 4–6 hours. Monitor by TLC (10% EtOAc in Hexane).
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Work-up: Cool the reaction mixture. The hydrobromide salt of the product may precipitate. Neutralize with 10% NaHCO₃ solution.
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Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄.
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Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 9:1).
-
-
Validation: Product should appear as a white solid, MP 75–76 °C.
Protocol B: HPLC Purity Assessment
Objective: Quantify purity >98% for SAR studies.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid
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B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 50% B to 95% B over 15 minutes. Hold 95% B for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) and 280 nm.
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Expected Retention: Late eluting (approx. 12-14 min) due to high lipophilicity.
Biological Relevance & SAR Context
The 5-methyl-2,4-diphenylthiazole scaffold is a bioisostere of the 1,2-diarylpyrazole motif found in Celecoxib and other COX-2 inhibitors.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
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C2-Phenyl: Critical for occupying the hydrophobic channel in COX enzymes or fungal CYP51 sites.
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C5-Methyl: Prevents metabolic oxidation at the 5-position and induces a non-planar conformation that can improve selectivity between COX-1 and COX-2 isoforms.
References
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RSC Advances. "One Pot Synthesis of Substituted Imidazopyridine and Thiazoles." Royal Society of Chemistry. Accessed via RSC.org.
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Scientific Research Publishing. "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides." International Journal of Organic Chemistry. Accessed via SCIRP.
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BLD Pharm.[3][4] "Product Datasheet: 5-Methyl-2,4-diphenylthiazole (CAS 14229-93-7)." BLD Pharm Catalog.
-
Sigma-Aldrich.[5][6] "Product Search: Diphenylthiazole Derivatives." Merck KGaA.
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Methyl-4,5-diphenylthiazole | C16H13NS | CID 77365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 344333-88-6|4-(Chloromethyl)-5-methyl-2-(p-tolyl)thiazole|BLD Pharm [bldpharm.com]
- 4. 84302-57-8|5-Cyano-2-methyl-4-phenylthiazole|BLD Pharm [bldpharm.com]
- 5. 2-甲基-4,5-二苯基噻唑 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Methyl-4-Phenyl-2-(2-thienyl)-thiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
